benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate
CAS No.: 152169-60-3
Cat. No.: VC21153190
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 152169-60-3 |
|---|---|
| Molecular Formula | C12H15NO3 |
| Molecular Weight | 221.25 g/mol |
| IUPAC Name | benzyl N-(3-oxobutan-2-yl)carbamate |
| Standard InChI | InChI=1S/C12H15NO3/c1-9(10(2)14)13-12(15)16-8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,13,15) |
| Standard InChI Key | AXDXPDSBSVDTCF-UHFFFAOYSA-N |
| Isomeric SMILES | C[C@H](C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 |
| SMILES | CC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | CC(C(=O)C)NC(=O)OCC1=CC=CC=C1 |
Introduction
Benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by its benzyl group, a carbamate functional group, and a stereocenter at the 1-position, which contributes to its chirality. Its molecular formula is , and it has a molecular weight of 266.29 g/mol .
IUPAC Name
The IUPAC name of the compound is benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate .
Structural Features
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Benzyl Group: A phenyl ring attached to a methylene group.
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Carbamate Functional Group: Contains both amide and ester functionalities.
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Chirality: The stereocenter at the 1-position gives rise to the (1R)-configuration, indicating the spatial arrangement of substituents around this carbon atom.
Synthesis
The synthesis of benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate typically involves:
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Starting Materials: Benzyl chloroformate and an appropriate amino acid derivative.
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Reaction Conditions: The reaction proceeds under mild conditions in the presence of base catalysts to form the carbamate linkage.
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Purification: Techniques such as recrystallization or chromatography are employed to isolate and purify the product.
Applications and Uses
This compound is primarily used in:
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Pharmaceutical Research: As an intermediate in drug synthesis due to its carbamate functionality, which is common in bioactive molecules.
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Biological Studies: Its stereochemistry makes it valuable for studying enantioselective interactions in biological systems.
Biological Activity
Although specific biological activities for this compound are not well-documented, carbamates are known for their diverse pharmacological properties, including:
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Enzyme inhibition (e.g., acetylcholinesterase inhibitors).
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Potential antimicrobial or antifungal activity.
Further studies are required to explore its specific biological applications.
Analytical Characterization
Characterization techniques commonly used for this compound include:
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NMR Spectroscopy: Provides information on the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands.
Example Data
| Technique | Observed Data |
|---|---|
| NMR | Signals corresponding to benzyl protons and amide hydrogens . |
| IR Spectroscopy | Peaks for carbamate () and amide () groups . |
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